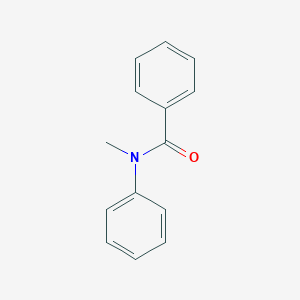

N-Methyl-N-phenylbenzamide

Übersicht

Beschreibung

N-Methyl-N-phenylbenzamide (CAS: 1934-92-5) is a tertiary amide characterized by a benzamide core substituted with methyl and phenyl groups on the nitrogen atom. It is synthesized via multiple routes, including the reaction of 2-phenylacetaldehyde with N,N-dimethylaniline under oxidative conditions (79% yield) using TBAI and TBHP as catalysts . It also forms via palladium-catalyzed aryl-aryl coupling, though yields vary significantly (3–50%) depending on ligand-to-Pd ratios and reaction conditions . Structurally, X-ray crystallography reveals a preference for the cis-conformation stabilized by weak C(sp³)–H⋯O hydrogen bonds, unlike non-methylated analogs like N-phenylbenzamide, which favor trans-geometry . Applications include its use as a model compound for polyamide reverse osmosis (RO) membrane studies, where its reactivity under chloramination and halide exposure is analyzed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methyl-N-phenylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoic acid with N-methylaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:

-

Formation of Benzoyl Chloride:

- Benzoic acid is treated with thionyl chloride to form benzoyl chloride.

- Reaction: C6H5COOH + SOCl2 → C6H5COCl + SO2 + HCl

-

Amidation:

- Benzoyl chloride is then reacted with N-methylaniline to form this compound.

- Reaction: C6H5COCl + C6H5NHCH3 → C6H5CONHCH3 + HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-N-phenylbenzamide undergoes various chemical reactions, including:

-

Oxidation:

- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of benzoic acid derivatives.

-

Reduction:

- Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-methyl-N-phenylbenzylamine.

-

Substitution:

- The amide group in this compound can participate in nucleophilic substitution reactions. For example, reaction with alkyl halides can lead to the formation of N-alkyl derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides (e.g., methyl iodide)

Major Products:

Oxidation: Benzoic acid derivatives

Reduction: N-methyl-N-phenylbenzylamine

Substitution: N-alkyl derivatives

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has demonstrated that derivatives of N-phenylbenzamide exhibit significant antiviral properties, particularly against enterovirus 71 (EV71), which is responsible for hand, foot, and mouth disease. One study synthesized several derivatives of N-phenylbenzamide and assessed their efficacy against various strains of EV71. Notably, compound 1e showed promising antiviral activity with an IC value ranging from 5.7 to 12 μM, indicating its potential as a lead compound for drug development against EV71 .

| Compound | IC (μM) | TC (μM) | Selectivity Index |

|---|---|---|---|

| 1e | 5.7 - 12 | 620 | >51 |

| 1c | 15 | Not specified | 10 - 36 |

| 3g | Not specified | Not specified | 16 - 35 |

Antiparasitic Activity

N-Methyl-N-phenylbenzamide derivatives have also been studied for their antiparasitic effects. One notable derivative was found to be curative in an acute mouse model of African trypanosomiasis (sleeping sickness). This compound disrupts the function of kinetoplast DNA in parasites, leading to their death . The mechanism of action involves displacing essential proteins from their DNA binding sites.

Weak Intermolecular Interactions

Recent studies have explored the crystalline properties of this compound derivatives, focusing on weak intermolecular interactions such as C–H⋯OC and C–H⋯π interactions. These studies revealed that the stability of crystal packing is significantly influenced by these weak interactions, which are crucial for understanding the material properties of organic solids .

Case Study: Antiviral Activity against EV71

In a comprehensive study published in Molecules, researchers synthesized a series of N-phenylbenzamide derivatives and evaluated their antiviral activity against several strains of EV71. The study highlighted the structure-activity relationships (SAR) that emerged from modifications at different positions on the benzene ring, ultimately identifying several compounds with superior antiviral profiles .

Case Study: Antiparasitic Efficacy

Another significant study focused on the antiparasitic activity of N-phenylbenzamide derivatives against Trypanosoma brucei. The lead compound demonstrated effective displacement of HMG-box proteins from DNA binding sites, disrupting essential cellular functions in the parasite and leading to its death .

Wirkmechanismus

The mechanism of action of N-Methyl-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

N-Phenylbenzamide (Benzanilide)

- Conformation : Unlike N-methyl-N-phenylbenzamide, N-phenylbenzamide adopts a trans-conformation due to the absence of steric hindrance from the N-methyl group. This structural difference impacts intermolecular interactions, such as hydrogen bonding to the carbonyl oxygen, which is critical in anticonvulsant activity for certain derivatives .

- Reactivity: N-Phenylbenzamide derivatives exhibit lower yields in nickel-catalyzed reductions (e.g., 73% for bromination of this compound vs. unstated yields for non-methylated analogs) .

N-Methylbenzamide

- Esterification : this compound demonstrates superior reactivity in manganese-catalyzed esterification (93% yield) compared to N-methylbenzamide (60%), highlighting the phenyl group’s role in enhancing steric accessibility or electronic effects .

- Thermal Stability : The phenyl substituent in this compound contributes to higher thermal stability, as evidenced by its use in high-temperature RO membrane studies .

N,N-Diethylbenzamide

- Steric Effects : Bulky N-ethyl groups in N,N-diethylbenzamide reduce esterification yields to 25% under manganese catalysis, contrasting sharply with this compound’s 93% yield. This underscores the methyl group’s favorable balance between steric bulk and reactivity .

Secondary Amides (e.g., N-(Quinolin-8-yl)benzamide)

- Catalytic Efficiency: Secondary amides like N-(quinolin-8-yl)benzamide achieve moderate esterification yields (83%), but tertiary amides like this compound outperform them due to reduced electron-withdrawing effects on the amide carbonyl .

Ortho-Substituted Derivatives

- Regioselectivity: Introducing a methyl group at the ortho position (e.g., in this compound) enhances the ortho effect (OE) in C–H activation, directing trifluoroethylation to specific sites with 71–88% yields. This contrasts with non-methylated analogs, where OE is less pronounced .

Reactivity in Key Chemical Transformations

Bromination

This compound undergoes regioselective bromination at the para position of the phenyl ring using NBS and TFAA, yielding N-(4-bromophenyl)-N-methylbenzamide in 73% efficiency. Comparable reactions with aliphatic amides (e.g., N,N-diethylbenzamide) are less efficient due to reduced aromatic stabilization .

Esterification

Manganese-catalyzed esterification of this compound produces n-butyl benzoate in 93% yield, outperforming primary (82%) and secondary (60–83%) amides. The tertiary amide’s reduced resonance stabilization facilitates nucleophilic attack at the carbonyl .

Nickel-Catalyzed Reduction

This compound is efficiently reduced to its corresponding amine (92% yield) without requiring external ligands, unlike secondary amides, which need tailored conditions for comparable efficiency .

Data Tables

Table 1: Esterification Yields of Benzamide Derivatives

Biologische Aktivität

N-Methyl-N-phenylbenzamide, a derivative of N-phenylbenzamide, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its antiviral, antifungal, and anticancer properties.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the amide functional group. This modification can influence the compound's biological activity and pharmacokinetic properties. The synthesis typically involves the reaction of an appropriate aniline derivative with an acyl chloride or an acid anhydride, followed by methylation.

1. Antiviral Activity

Research indicates that N-phenylbenzamide derivatives exhibit significant antiviral activity against various viruses. A notable study synthesized a series of N-phenylbenzamide derivatives and evaluated their activity against Enterovirus 71 (EV71), a virus associated with hand, foot, and mouth disease. Among these, certain derivatives demonstrated low micromolar IC50 values, indicating potent antiviral effects:

| Compound | IC50 (μM) | TC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1e | 5.7 ± 0.8 | 620 ± 0.0 | 51-110 |

| 1c | ~15 | - | 10-36 |

| 3g | ~15 | - | 16-35 |

These findings suggest that this compound derivatives could serve as lead compounds for developing new antiviral agents against EV71 .

2. Antifungal Activity

In addition to antiviral properties, this compound has shown antifungal activity. A study evaluated several novel derivatives for their effectiveness against fungal pathogens such as Botrytis cinerea and Botryosphaeria dothidea. Some compounds exhibited better in vitro bioactivity than established antifungal agents at concentrations as low as 50 μg/mL .

3. Anticancer Potential

The anticancer properties of this compound have been explored through various studies. A recent investigation focused on imidazole-based derivatives of N-phenylbenzamide, revealing promising cytotoxic effects against human cancer cell lines:

| Derivative | IC50 (μM) |

|---|---|

| 4e | 7.5 |

| 4f | 11.1 |

Molecular docking studies indicated that these compounds have a high affinity for target proteins involved in cancer progression, suggesting their potential as therapeutic agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Antiviral Mechanism : The compound may inhibit viral replication by targeting viral proteins essential for the life cycle of viruses like EV71.

- Antifungal Mechanism : It likely disrupts fungal cell wall synthesis or function, leading to cell death.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by modulating signaling pathways or inhibiting key enzymes involved in cell proliferation.

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Study on EV71 : The derivative 1e was found to be particularly effective against multiple strains of EV71, showcasing its potential as a broad-spectrum antiviral agent .

- Fungal Inhibition : Compounds synthesized with trifluoromethyl substitutions demonstrated enhanced antifungal activity compared to their parent structures .

- Cancer Cell Line Evaluation : Research involving imidazole-based derivatives showed significant cytotoxicity against various cancer cell lines, warranting further exploration into their mechanism and therapeutic potential .

Eigenschaften

IUPAC Name |

N-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOPCEDFGGUYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172940 | |

| Record name | N-Methylbenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934-92-5 | |

| Record name | N-Methyl-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1934-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001934925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1934-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylbenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylbenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methylbenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z37H7EQV95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.